2-(1-[N-methylamino]prop-2-yl)pyridine
Description
2-(1-[N-Methylamino]prop-2-yl)pyridine is a pyridine derivative featuring a methylamino group attached to a prop-2-yl chain at the pyridine ring's 2-position. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.22 g/mol. The compound’s structure combines aromatic π-electron delocalization with the steric and electronic effects of the methylamino substituent. This configuration influences its physicochemical properties, including solubility, melting point, and reactivity.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(7-10-2)9-5-3-4-6-11-9/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
WTBNDGFEPSXMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Pyridine Derivatives
Key Observations:
- Substituent Position and Electronic Effects: The position of the methylamino group (ortho, meta, para) significantly impacts π-electron delocalization. For example, in 3-(N-methylamino)-2-nitropyridine, the ortho-nitro group reduces aromaticity (HOMA: 0.85) compared to meta-substituted analogs (HOMA: 0.88) due to steric clashes and competing resonance effects .
- Electron-Donating vs. Withdrawing Groups: The methylamino group in this compound donates electrons via resonance, enhancing pyridine ring basicity. In contrast, nitro groups in nitropyridine derivatives withdraw electrons, reducing basicity and altering reactivity .
Physicochemical Properties
Table 2: Physicochemical Data of Pyridine Derivatives
Key Observations:
- Melting Points: Bulky substituents (e.g., phenyl groups in compounds) increase melting points (268–287°C) due to enhanced van der Waals interactions. In contrast, smaller substituents (e.g., methylamino) result in lower melting points (~160–180°C) .
- Spectroscopic Signatures: The ¹H NMR of this compound is expected to show distinct signals for the methylamino group (δ 2.3–3.1 ppm) and pyridine protons (δ 8.1 ppm), aligning with trends in related compounds .
Substituent Effect Stabilization Energy (SESE) and Reactivity
- SESE Trends: In nitropyridine derivatives, the substituent effect stabilization energy (SESE) decreases as the electron-withdrawing power of the substituent increases. For example, nitro groups lower SESE by ~20 kcal/mol compared to methylamino groups, which stabilize the aromatic system .
- Conformational Flexibility: The rotation of the methylamino group in ortho-substituted derivatives (e.g., 3-(N-methylamino)-2-nitropyridine) introduces intramolecular interactions (e.g., steric hindrance), reducing π-delocalization efficiency compared to para-substituted analogs .
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